N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a 1,2,3,4-tetrahydronaphthalene group which is a type of polycyclic aromatic hydrocarbon, a benzo[c][1,2,5]thiadiazole group which is a heterocyclic compound containing sulfur and nitrogen, and a sulfonamide group which is commonly found in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3,4-tetrahydronaphthalene and benzo[c][1,2,5]thiadiazole groups would contribute to the rigidity of the molecule, while the methoxy, hydroxy, and sulfonamide groups could participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar sulfonamide, hydroxy, and methoxy groups could increase its solubility in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple rings and the potential for intermolecular hydrogen bonding .Scientific Research Applications
- Studies have explored the compound’s interaction with specific cellular pathways, such as apoptosis and cell cycle regulation. Its anti-proliferative properties make it an interesting subject for further investigation in cancer therapy .
- Researchers have evaluated its efficacy in animal models, comparing it to established anti-inflammatory drugs like indomethacin and celecoxib .
- The compound’s benzothiadiazole scaffold has been explored for its inhibitory effects on enzymes. For instance:
- Lipoxygenase (LOX) Inhibition : Replacing or extending the alkyl side chain with a polar and bulky group could enhance the compound’s activity within the active pocket of LOX, potentially improving its inhibitory properties .
- HCV Polymerase Inhibition : A related series of compounds containing the 1,2,4-benzothiadiazine-1,1-dioxide scaffold showed promising activity against HCV polymerase .
- Computational studies, including molecular docking simulations, have explored the compound’s binding interactions with relevant protein targets .
Anticancer Activity
Anti-Inflammatory and Analgesic Properties
Enzyme Inhibition
Drug Design and Receptor Binding
Synthetic Methodology Development
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical drug, for example, future research could involve further testing of its efficacy and safety, potentially followed by clinical trials. Alternatively, if it has interesting chemical or physical properties, future research could involve further exploration of these properties and their potential applications .
properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-25-13-7-8-14-12(10-13)4-3-9-18(14,22)11-19-27(23,24)16-6-2-5-15-17(16)21-26-20-15/h2,5-8,10,19,22H,3-4,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOIBVDBPGZGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=CC4=NSN=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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